N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
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Overview
Description
N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, as well as a phenyl ring with acetyl and hydroxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would yield an alcohol.
Scientific Research Applications
N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl and carboxamide groups, such as:
- N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
- 2-(trifluoromethyl)pyridine-4-carboxamide derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H17F3N2O3 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C22H17F3N2O3/c1-12-3-5-16(11-18(12)14-4-6-17(13(2)28)19(29)9-14)27-21(30)15-7-8-26-20(10-15)22(23,24)25/h3-11,29H,1-2H3,(H,27,30) |
InChI Key |
XMCYEQUWBNDBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=C(C=C3)C(=O)C)O |
Origin of Product |
United States |
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